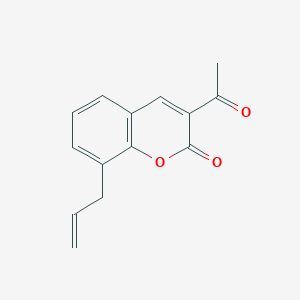

3-Acetyl-8-allyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Acetyl-8-allyl-2H-chromen-2-one” is a biochemical compound used for proteomics research . It has a molecular formula of C14H12O3 and a molecular weight of 228.24 .

Synthesis Analysis

The synthesis of similar compounds, such as 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones, has been carried out by the condensation of 5-substituted-1,3,4-oxadiazolyl-2-thione with 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in ethanol in the presence of sodium ethoxide .Molecular Structure Analysis

The molecular structure of “3-Acetyl-8-allyl-2H-chromen-2-one” is characterized by a molecular formula of C14H12O3 .Chemical Reactions Analysis

In a study, a one-pot reaction of equimolar amounts of 3-acetyl-2H-chromen-2-one, TBATB, and heterylthiols or phenylthioureas resulted in the formation of heterylthioacetylcoumarins or coumarinylthiazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Acetyl-8-allyl-2H-chromen-2-one” include a molecular formula of C14H12O3 and a molecular weight of 228.24 .Applications De Recherche Scientifique

Antioxidant Activity

3-Acetyl-8-allyl-2H-chromen-2-one is known to exhibit antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antimicrobial Activity

This compound has been used in antimicrobial preparations . Antimicrobial substances offer protection against harmful microorganisms, including bacteria, viruses, fungi, and parasites.

Antiviral Activity

3-Acetyl-8-allyl-2H-chromen-2-one has been used in antiviral preparations . Antiviral drugs are a class of medication used specifically for treating viral infections.

Antitumor Activity

The compound has been known for its antitumor properties . It has been used in the development of antitumor preparations, contributing to cancer treatment .

Synthesis of Heterocyclic Compounds

3-Acetyl-8-allyl-2H-chromen-2-one has been used in the synthesis of various heterocyclic compounds . These compounds have diverse applications in medicinal chemistry, drug discovery, and materials science.

Activation of NF-κB Signaling Pathway

The compound has been found to activate the nuclear factor kappa B (NF-κB) signaling pathway . This pathway plays a crucial role in regulating the immune response to infection.

Induction of Pyroptosis in Cancer Cells

Research has indicated that 3-Acetyl-8-allyl-2H-chromen-2-one can induce pyroptosis in cancer cells . Pyroptosis is a highly inflammatory form of programmed cell death that occurs most frequently upon infection with intracellular pathogens and is likely to form part of the antimicrobial response.

Activation of NLRP3 Inflammasome

The compound has been shown to activate the NOD-like receptor pyrin domain containing 3 (NLRP3) inflammasome . The NLRP3 inflammasome is a multi-protein complex that initiates an inflammatory form of cell death and triggers the release of pro-inflammatory cytokines.

Mécanisme D'action

Target of Action

It is known to be used in proteomics research , suggesting it may interact with proteins or other biomolecules.

Mode of Action

It has been involved in reactions with various nucleophilic reagents . For instance, it reacts with tetrabutylammonium tribromide (TBATB) in acetic acid to give 3-(2-bromoacetyl)-2H-chromen-2-one .

Result of Action

It has been involved in the formation of new heterocyclic systems .

Propriétés

IUPAC Name |

3-acetyl-8-prop-2-enylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-3-5-10-6-4-7-11-8-12(9(2)15)14(16)17-13(10)11/h3-4,6-8H,1,5H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJFWOZMTMIYSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C(=CC=C2)CC=C)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286200 |

Source

|

| Record name | 3-Acetyl-8-allyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-8-allyl-2H-chromen-2-one | |

CAS RN |

6301-16-2 |

Source

|

| Record name | 6301-16-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetyl-8-allyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)

![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)